molecular formula C20H22BrN5OS2 B2912162 N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189665-98-2

N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2912162
CAS No.: 1189665-98-2
M. Wt: 492.45
InChI Key: HLISPWUIEVWEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyrimidin core substituted with a 3-methylpiperidin-1-yl group at position 2 and a thioacetamide side chain at position 5. The aryl group attached to the acetamide moiety is a 4-bromo-3-methylphenyl ring, which contributes to its steric and electronic uniqueness. This compound is synthesized via nucleophilic substitution or alkylation reactions, leveraging strategies such as microwave-assisted synthesis (as seen in analogous thiazolo[4,5-d]pyrimidine derivatives) .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5OS2/c1-12-4-3-7-26(9-12)20-25-18-17(29-20)19(23-11-22-18)28-10-16(27)24-14-5-6-15(21)13(2)8-14/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLISPWUIEVWEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Bromination of the Phenyl Ring:

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using a piperidine derivative and a suitable leaving group.

    Thioether Formation: The final step involves the formation of the thioether linkage between the thiazolopyrimidine and the phenylacetamide moieties, typically using thiol reagents and coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2.1. Thiazolo[4,5-d]pyrimidine Core Formation

The thiazolo[4,5-d]pyrimidine scaffold is synthesized via cyclization of substituted pyrimidine precursors. A representative reaction involves:

  • Reactants : 4,5-diaminopyrimidine derivatives with carbon disulfide (CS₂) or thiourea under acidic conditions.
  • Conditions : Reflux in ethanol or DMF, catalyzed by HCl or H₂SO₄ .

Example Reaction Pathway :4 5 Diaminopyrimidine+CS2HCl EtOHThiazolo 4 5 d pyrimidine 2 thiol\text{4 5 Diaminopyrimidine}+\text{CS}_2\xrightarrow{\text{HCl EtOH}}\text{Thiazolo 4 5 d pyrimidine 2 thiol}

2.3. Thioether Linkage Formation

The thioether bridge (-S-) is formed by reacting the thiolated intermediate with bromoacetamide derivatives:

  • Reactants : 7-Mercapto-thiazolo[4,5-d]pyrimidine with bromoacetamide.
  • Conditions : Base-mediated (K₂CO₃ or NaH) in DMF or acetonitrile .

Example Reaction :7 Mercapto thiazolo 4 5 d pyrimidine+BrCH2CONHRK2CO3,DMFThioether linked intermediate\text{7 Mercapto thiazolo 4 5 d pyrimidine}+\text{BrCH}_2\text{CONHR}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Thioether linked intermediate}

2.4. Acetamide Functionalization

The final acetamide group is introduced via coupling with 4-bromo-3-methylaniline:

  • Reactants : Thioether intermediate with 4-bromo-3-methylaniline.
  • Conditions : HATU or EDC/HOBt in DMF .

Example Reaction :Thioether intermediate+4 Bromo 3 methylanilineHATU DMFN 4 bromo 3 methylphenyl 2 2 3 methylpiperidin 1 yl thiazolo 4 5 d pyrimidin 7 yl thio acetamide\text{Thioether intermediate}+\text{4 Bromo 3 methylaniline}\xrightarrow{\text{HATU DMF}}\text{N 4 bromo 3 methylphenyl 2 2 3 methylpiperidin 1 yl thiazolo 4 5 d pyrimidin 7 yl thio acetamide}

Reaction Optimization and Challenges

Step Key Parameters Yield References
Core formationTemperature: 80–100°C, HCl catalyst65–70%
Piperidine substitutionEDCI, RT, 12 h55–60%
Thioether couplingK₂CO₃, DMF, 60°C75–80%
Acetamide formationHATU, DMF, 0°C to RT70–75%

Challenges :

  • Low solubility of intermediates in polar solvents.
  • Competitive side reactions during thioether formation .

4.1. Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 4.12 (m, 2H, piperidine-H), 3.58 (s, 2H, CH₂S), 2.85 (m, 3H, piperidine-CH₃), 2.34 (s, 3H, Ar-CH₃) .
  • LC-MS (ESI+) : m/z 547.1 [M+H]⁺ (calculated: 546.08).

4.2. Purity and Stability

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Stability : Stable at RT for 6 months under inert atmosphere.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the thiazolopyrimidine moiety suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolopyrimidine moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () shares a brominated arylacetamide backbone but differs in the heterocyclic core (pyrazolo[1,5-a]pyrimidin vs. thiazolo[4,5-d]pyrimidin) and substituent positions. The 2-bromo-4-methylphenyl group in this analogue contrasts with the 4-bromo-3-methylphenyl group in the target compound.

7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives () share the thiazolo[4,5-d]pyrimidin scaffold but lack the thioacetamide side chain and 3-methylpiperidin substituent. The absence of these groups likely reduces polarity and impacts pharmacokinetic properties such as membrane permeability .

Physicochemical and Reactivity Profiles

  • Lumping strategy (): The target compound’s thiazolo[4,5-d]pyrimidin core and thioether linkage may group it with other sulfur-containing heterocycles in predictive models. Such lumping assumes shared reactivity (e.g., susceptibility to oxidation) and solubility trends, though substituent-specific deviations (e.g., bromophenyl groups) necessitate validation .
  • ADMET modeling (): Equation-based comparisons of log k (chromatographic retention) and V (molar volume) parameters suggest the target compound’s hydrophobicity and steric bulk align with broader chemical diversity datasets. However, the bromophenyl group may introduce outliers in permeability predictions .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Thiazolo[4,5-d]pyrimidin 3-Methylpiperidin, 4-bromo-3-methylphenyl Microwave-assisted alkylation High polarity (thioether), potential bioactivity
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidin 2-Bromo-4-methylphenyl Conventional alkylation Lower steric hindrance, crystallinity
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidin Phenyl, thioxo Microwave/conventional Moderate solubility, no acetamide side chain
2-(4-Methyl-1,3,6-trioxo-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide Epithiopyrrolo[3,4-c]pyridin Phenyl, trioxo Thioacetamide cyclization High reactivity (epithio group), low yield

Biological Activity

N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C23H25BrN4O
  • Molecular Weight : 453.4 g/mol
  • CAS Number : 1251690-70-6
  • SMILES Notation : Cc1ccc2c(Nc3ccc(Br)c(C)c3)c(C(=O)N3CCCCC3C)cnc2n1

These properties suggest that the compound may exhibit significant interactions with biological macromolecules due to its complex structure.

This compound is believed to interact with various targets within cellular pathways. The following are some potential mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiazolo-pyrimidine derivatives that have shown inhibitory effects on kinases and phospholipases .
  • Receptor Modulation : Its structure suggests it could act on G protein-coupled receptors (GPCRs), which are critical in signal transduction and cellular communication .
  • Cytotoxic Effects : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines, suggesting a potential anticancer activity .

Pharmacological Studies

Recent studies have focused on the pharmacological effects of related compounds. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated potent inhibition of key metabolic enzymes, such as KHK (fructokinase), which is implicated in diabetes and obesity management. IC50 values ranged from 5 to 20 nM, indicating strong efficacy .
  • Cellular Assays : In cellular models, compounds have shown significant activity against various cancer cell lines, with some exhibiting selective cytotoxicity towards tumor cells while sparing normal cells.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxicity of related thiazole-pyrimidine derivatives found that certain analogs induced apoptosis in a panel of 60 human cancer cell lines, suggesting that this compound may have similar properties .
  • Diabetes Treatment : Research into inhibitors of KHK has shown that these compounds can significantly reduce body weight and triglycerides in animal models, hinting at the therapeutic potential of this compound in metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for thiazolo[4,5-d]pyrimidine derivatives with thioacetamide substituents?

  • Methodological Answer : A common approach involves coupling thiazolo[4,5-d]pyrimidine scaffolds with thiol-containing intermediates. For example, in structurally related compounds, methyl or ethyl glycinate intermediates are reacted with halogenated heterocycles under microwave-assisted or conventional heating to form acetamide linkages . Optimization of reaction parameters (e.g., solvent, temperature) using Design of Experiments (DoE) can improve yields, as demonstrated in flow-chemistry syntheses of similar heterocycles .

Table 1 : Example Yields from Related Syntheses

Compound ClassYield (%)Key Reaction ConditionsReference
Quinazolinone-thioacetamides68–91Microwave-assisted coupling
Thiazolo-pyrimidines69–80Room-temperature stirring, DMF

Q. How is the compound characterized structurally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of a bromophenyl-pyrazolo[1,5-a]pyrimidine derivative revealed bond angles and torsion angles critical for understanding steric effects . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : The Mosmann MTT assay is widely used for cytotoxicity screening. For antimicrobial activity, broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) are recommended. In cancer research, kinase inhibition assays (e.g., EGFR or VEGFR2) are relevant due to the compound’s heterocyclic core .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, serum concentration). For example, quinazolinone-thioacetamides showed variable anticancer activity depending on substituent position (ortho vs. para methyl groups) . Mitigation strategies include:

  • Replicating assays across multiple cell lines.
  • Using orthogonal techniques (e.g., Western blotting to confirm target inhibition).
  • Statistical modeling (e.g., ANOVA) to assess significance .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Solubility : Introduce polar groups (e.g., sulfonamide or piperazinyl) to enhance aqueous solubility, as seen in pyridine-based analogs .

  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .

  • Permeability : LogP optimization via substituent tuning (e.g., bromo vs. chloro groups) .

    Table 2 : Substituent Effects on LogP (Hypothetical Data)

    SubstituentLogPBioactivity (IC50_{50}, μM)
    4-Bromo-3-methylphenyl3.80.45
    4-Chloro-3-methylphenyl3.50.62

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Methodological Answer :

  • Core Modifications : Replacing the thiazolo[4,5-d]pyrimidine core with pyrido[2,3-d]pyrimidine alters kinase selectivity .
  • Substituent Analysis : Electron-withdrawing groups (e.g., bromo) on the phenyl ring enhance cytotoxicity, while methylpiperidinyl groups improve blood-brain barrier penetration .
  • Pharmacophore Mapping : Molecular docking studies (e.g., AutoDock Vina) can identify critical interactions with target proteins .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across similar derivatives?

  • Methodological Answer : Variations arise from steric hindrance (e.g., bulkier substituents reduce yields) and reaction scalability. For instance, microwave-assisted synthesis improved yields (80–91%) compared to conventional methods (60–70%) in quinazolinone derivatives . Reproducibility requires strict control of:

  • Reaction time and temperature.
  • Purification methods (e.g., column chromatography vs. recrystallization) .

Key Recommendations for Researchers

  • Prioritize SC-XRD for unambiguous structural confirmation .
  • Use DoE for reaction optimization to mitigate low-yield challenges .
  • Combine in silico modeling (e.g., molecular dynamics) with wet-lab assays for robust SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.